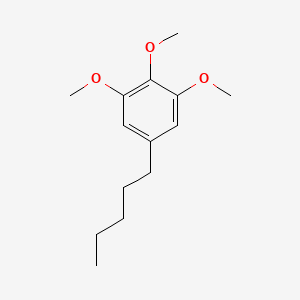![molecular formula C14H14NO+ B14304130 Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- CAS No. 113674-52-5](/img/structure/B14304130.png)
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound consists of a pyridinium ring substituted with a 4-hydroxyphenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- typically involves the reaction of 4-hydroxybenzyl aldehyde with 1,4-dimethylpyridinium iodide in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions overnight. The resultant product is then purified through recrystallization in a sodium hydroxide aqueous solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted pyridinium compounds, and various ethers and esters depending on the specific substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is investigated for its applications in materials science, particularly in the development of nonlinear optical materials
Wirkmechanismus
The mechanism of action of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological and chemical activities. These interactions can influence the compound’s ability to inhibit enzymes or interact with cellular components, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl]pyridinium: This compound has a similar structure but with a methoxy group instead of a hydroxyl group.
1-Methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium hydrogensquarate: This derivative includes a hydrogensquarate anion, which influences its crystallographic properties.
Uniqueness
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to form stable aggregates and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113674-52-5 |
|---|---|
Molekularformel |
C14H14NO+ |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3/p+1 |
InChI-Schlüssel |
DBOHWMPKJCJANT-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
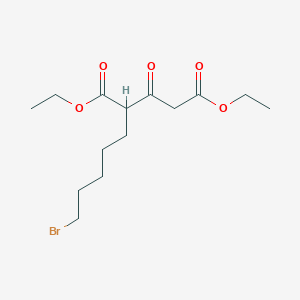
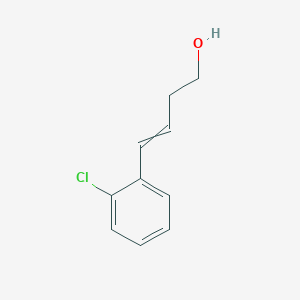
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
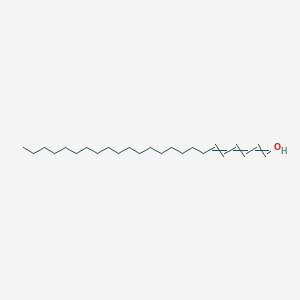
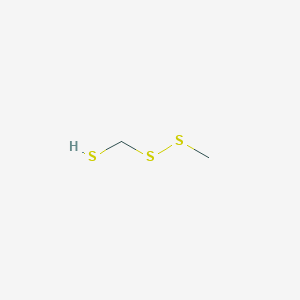

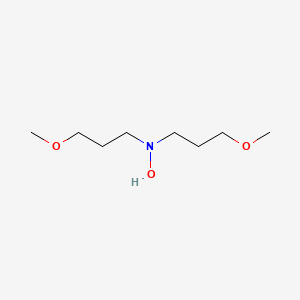
borane](/img/structure/B14304097.png)


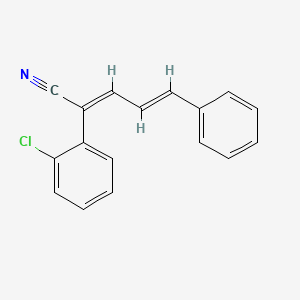
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
